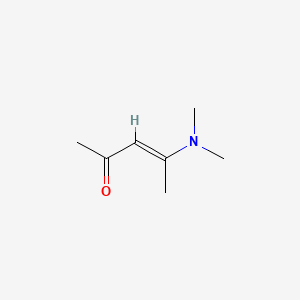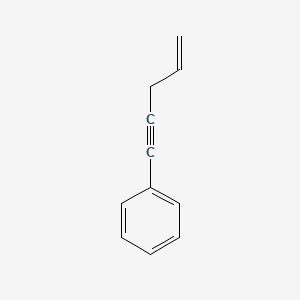
Pent-4-en-1-ynylbenzene
Vue d'ensemble
Description
Pent-4-en-1-ynylbenzene is a chemical compound with the molecular formula C11H10 . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is pent-4-en-1-ynylbenzene .
Molecular Structure Analysis
The molecular structure of Pent-4-en-1-ynylbenzene consists of 21 bonds in total. This includes 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
Pent-4-en-1-ynylbenzene has a molecular weight of 142.20 g/mol . It has a computed XLogP3-AA value of 3.4 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 142.078250319 g/mol . The topological polar surface area is 0 Ų . The compound has 11 heavy atoms . The complexity of the compound is 171 .Applications De Recherche Scientifique
Chemical Structure and Spectroscopy
Pent-4-en-1-ynylbenzene and its derivatives have been extensively studied in the field of chemical spectroscopy. An electron spin resonance study explored the properties of pentenynyl and pentadiynyl radicals, providing insights into their stabilization energies and barriers to rotation (Roberts & Walton, 1981). Additionally, the molecular structure of related compounds, such as N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline, has been characterized, revealing details about the planarity of the pent-2-en-4-yl fragment and the dihedral angles between phenyl rings (Burlakov et al., 2016).
Synthesis and Reactions
Research in organic chemistry has explored various synthetic routes involving pent-4-en-1-ynylbenzene. For instance, studies have examined the coupling of penta-2,4-dienyl- and pent-2-en-4-ynylindium reagents with aldehydes, highlighting the regioselectivity and yields of the reactions (Hirashita et al., 1997). Synthesis of derivatives such as difluoroiodomethylsulfanylbenzenes and their radical addition to unsaturatedcompounds like pent-4-en-1-ols has been investigated, contributing to the field of radical chemistry (Yang et al., 2008).
Catalysis and Polymerization
Pent-4-en-1-ynylbenzene is also significant in catalysis research. A study described the synthesis of a nickel(II) precatalyst using a β-triketimine ligand derived from N-(4-(mesitylamino)pent-3-en-2-ylidene)-2,4,6-trimethylbenzenamine. This complex was used for ethylene polymerization, demonstrating its potential in producing elastomeric, branched polyethylene (Hamedani et al., 2013).
Spectroscopy and Identification
The identification of resonance-stabilized cis- and trans-1-vinylpropargyl radicals, which are closely related to pent-4-en-1-ynylbenzene, was achieved using a combination of fluorescence and ionization spectroscopies. This research contributed to understanding the electronic structures and stabilization of such radicals (Reilly et al., 2009).
Antioxidant Properties
Investigations into the antioxidant properties of phenolic pent-4-en-1-yne derivatives isolated from Hypoxis Rooperi, such as rooperol, have been conducted using computational methods. These studies provide insights into the antiradical mechanisms and the influence of molecular geometry on antioxidant activity (Kabanda et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
pent-4-en-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUQCDNMEJGDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408806 | |
| Record name | Pent-4-en-1-ynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-en-1-ynylbenzene | |
CAS RN |
4289-20-7 | |
| Record name | Pent-4-en-1-ynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



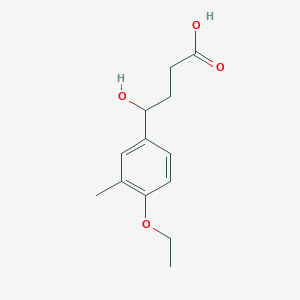
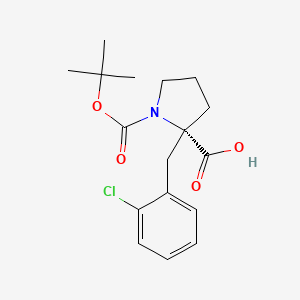
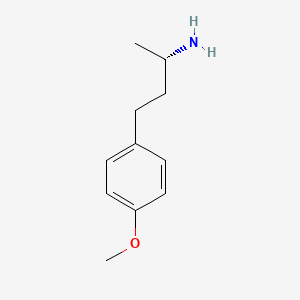
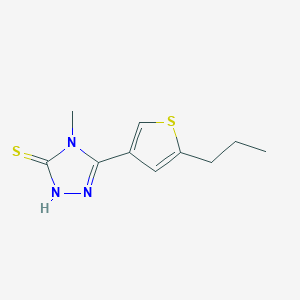
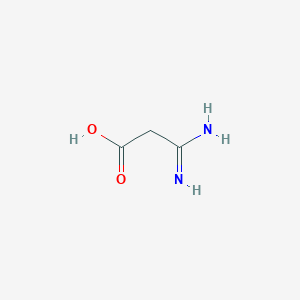
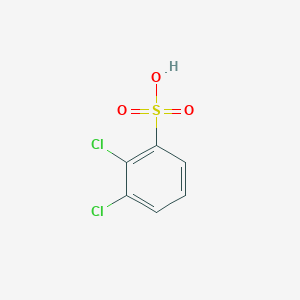
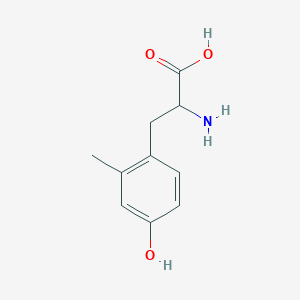
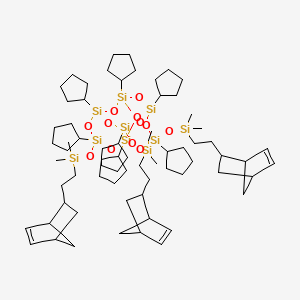
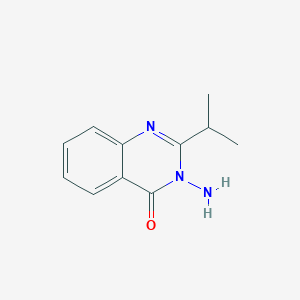
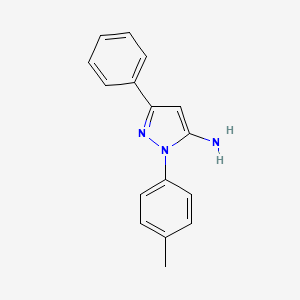
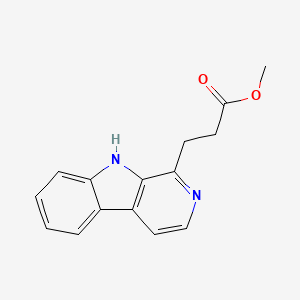
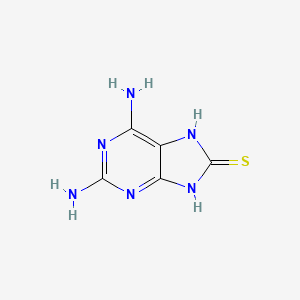
![6-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1609177.png)
